Methoxy-X04
Overview
Description
Methoxy-X04 is a blood-brain barrier permeable amyloid β fluorescent marker . It is a blue fluorophore and a derivative of Congo Red and Chrysamine G . It selectively binds fibrillar β-sheet deposits with high affinity (K i = 26.8 nM) and is capable of detecting plaques, tangles, and cerebrovascular amyloid in vivo .
Synthesis Analysis
Methoxy-X04 is a derivative of Congo Red and Chrysamine-G . It contains no acid groups, making it smaller and much more lipophilic than Congo Red or Chrysamine-G . It retains in vitro binding affinity for amyloid β (Aβ) fibrils (K i = 26.8 nM) very similar to that of Chrysamine-G .
Molecular Structure Analysis
The molecular formula of Methoxy-X04 is C23H20O3 . Its molecular weight is 344.41 . The SMILES representation of Methoxy-X04 is COc2cc (cc (/C=C/c1ccc (O)cc1)c2)/C=C/c3ccc (O)cc3 .
Chemical Reactions Analysis
Methoxy-X04 is a fluorescent dye that crosses the blood-brain barrier and selectively binds to beta-pleated sheets found in dense core amyloid Aβ plaques . It retains in vitro binding affinity for amyloid b (Ab) fibrils (Ki= 26.8 nM) .
Physical And Chemical Properties Analysis
Methoxy-X04 is soluble in DMSO to 100 mM and in ethanol to 20 mM . It is a solid at room temperature .
Safety And Hazards
Future Directions
Methoxy-X04 has shown promise in the detection and quantification of plaques, tangles, and cerebrovascular amyloid in Alzheimer’s disease research . Its ability to cross the blood-brain barrier and selectively bind to beta-pleated sheets found in dense core amyloid Aβ plaques makes it a valuable tool in neuroscience research .
properties
IUPAC Name |
4-[(E)-2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-26-23-16-19(3-2-17-6-12-21(24)13-7-17)5-11-20(23)10-4-18-8-14-22(25)15-9-18/h2-16,24-25H,1H3/b3-2+,10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYNZFHVGOFCMD-KHVHPYDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)O)/C=C/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy-X04 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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